(1Z)-N'-Hydroxy-2-(4-morpholinyl)propanimidamide
Overview
Description
“(1Z)-N’-Hydroxy-2-(4-morpholinyl)propanimidamide” is also known as "3-(morpholin-4-yl)propionamidoxime" . It is a white solid with a molecular weight of 173.22 .
Molecular Structure Analysis
The molecular structure of “(1Z)-N’-Hydroxy-2-(4-morpholinyl)propanimidamide” can be represented by the InChI code:1S/C7H15N3O2/c8-7(9-11)1-2-10-3-5-12-6-4-10/h7H,1-6,8H2
. Physical And Chemical Properties Analysis
“(1Z)-N’-Hydroxy-2-(4-morpholinyl)propanimidamide” is a white solid that is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Applications
- One-Pot Synthesis of Tetrazoles : (1Z)-N'-Hydroxy-2-(4-morpholinyl)propanimidamide contributes to efficient one-pot synthesis methods. For instance, its derivative, N-Morpholinomethyl-5-lithiotetrazole, is used for preparing 5-(1-hydroxyalkyl)tetrazoles. This method demonstrates broad substrate scope and functional group tolerance and avoids using cyanide or azide-based reagents, making it safer and more versatile in synthetic chemistry (Alexakos & Wardrop, 2019).
Biological and Pharmaceutical Research
Antimicrobial Agent Synthesis : Derivatives of (1Z)-N'-Hydroxy-2-(4-morpholinyl)propanimidamide, like 4-(4-aminophenyl)-morpholine, are synthesized and studied for antimicrobial properties. These compounds show significant activity against various bacterial and fungal organisms, demonstrating the potential for developing new antimicrobial agents (Panneerselvam et al., 2005).
Cancer Research : Compounds containing (1Z)-N'-Hydroxy-2-(4-morpholinyl)propanimidamide structures, like Monanchocidin from the sponge Monanhora pulchra, demonstrate pro-apoptotic and cytotoxic activities. This highlights the potential application in cancer research and therapy (Guzii et al., 2010).
Synthesis of Enantiomerically Pure Morpholine Building Blocks : In medicinal chemistry, morpholine derivatives like (1Z)-N'-Hydroxy-2-(4-morpholinyl)propanimidamide are used to synthesize optically pure building blocks. This is crucial for developing drugs with improved pharmacokinetic and pharmacodynamic properties (Stojiljkovic et al., 2022).
Material Science and Chemistry
- One-Pot Synthesis of Allenes : (1Z)-N'-Hydroxy-2-(4-morpholinyl)propanimidamide derivatives, such as morpholine, are involved in the one-pot synthesis of allenes. This process is significant in organic synthesis and material science, facilitating the production of compounds with diverse applications (Kuang & Ma, 2010).
Molecular Biology and Genetics
Antisense Research : Morpholino oligos, related to (1Z)-N'-Hydroxy-2-(4-morpholinyl)propanimidamide, are used in molecular biology for inhibiting gene function. They provide a method to study gene function in various organisms, offering insights into developmental biology and genetic engineering (Heasman, 2002).
DNA Sequencing and Analysis : Morpholino derivatives are utilized in the synthesis of nucleotide analogs like morpholino thymidine-5′-triphosphate, which are crucial in DNA sequencing technologies. They act as chain terminators, providing a novel approach to sequence analysis (Marciacq et al., 1999).
Safety and Hazards
Mechanism of Action
Target of Action
For instance, some morpholinyl derivatives have been found to inhibit phosphatidylinositol 3-kinase (PI3K), a key enzyme involved in cell growth and survival .
Mode of Action
Morpholinyl compounds, such as 2-(4-morpholinyl)-8-phenylchromone (ly294002), have been shown to inhibit pi3k activity, leading to the inactivation of akt/protein kinase b (pkb), which in turn inhibits cell proliferation and induces apoptosis .
Biochemical Pathways
Inhibition of pi3k by morpholinyl compounds can affect several downstream pathways, including those involved in cell survival, growth, and proliferation .
Result of Action
The inhibition of pi3k by morpholinyl compounds can lead to decreased cell proliferation and increased apoptosis, particularly in cancer cells .
properties
IUPAC Name |
N'-hydroxy-2-morpholin-4-ylpropanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c1-6(7(8)9-11)10-2-4-12-5-3-10/h6,11H,2-5H2,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUECITOLQOMADB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=NO)N)N1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=N/O)/N)N1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00992799 | |
Record name | N-Hydroxy-2-(morpholin-4-yl)propanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00992799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
720706-09-2 | |
Record name | N-Hydroxy-2-(morpholin-4-yl)propanimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00992799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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